
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O2. It is also known as 9,10-Anthracenedione or Anthraquinone. This compound is characterized by its anthracene backbone with two nitrile groups at positions 1 and 8, and two ketone groups at positions 9 and 10. It is a yellow crystalline solid that is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- can be synthesized through several methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate. The reaction typically takes place in an acidic medium, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is often produced through the oxidation of anthracene using air or oxygen in the presence of a catalyst. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthracene derivatives.
科学研究应用
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione:
1,8-Anthracenediol: This compound has hydroxyl groups instead of nitrile groups.
9,10-Dihydroanthracene: It lacks the ketone groups present in 1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-.
Uniqueness
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- is unique due to the presence of both nitrile and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H6N2O2 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,8-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2/c17-7-9-3-1-5-11-13(9)16(20)14-10(8-18)4-2-6-12(14)15(11)19/h1-6H |
InChI 键 |
RXIDUQGGXYHIKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
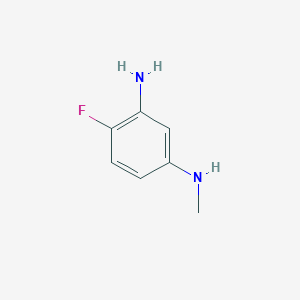

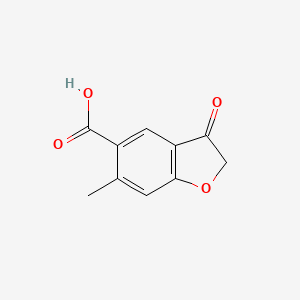
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
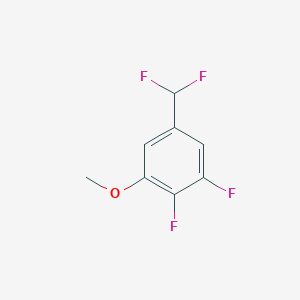

![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
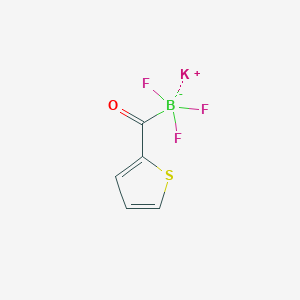

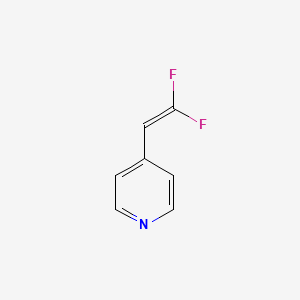
![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)


